molecular formula C24H16BrClO5 B12216864 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12216864
M. Wt: 499.7 g/mol
InChI Key: VGVISDDAGWWEAX-AFPJDJCSSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a Z-configured exocyclic double bond at position 2 and two critical substituents:

  • Position 2: A brominated 4H-1,3-benzodioxin moiety (6-bromo substitution), contributing to steric bulk and electronic effects.
  • Position 6: A 4-chlorobenzyloxy group, enhancing lipophilicity and influencing molecular interactions.

Its molecular formula is C24H15BrClO5 (calculated molecular weight: 514.74 g/mol).

Properties

Molecular Formula

C24H16BrClO5

Molecular Weight

499.7 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16BrClO5/c25-17-7-15(24-16(8-17)12-28-13-30-24)9-22-23(27)20-6-5-19(10-21(20)31-22)29-11-14-1-3-18(26)4-2-14/h1-10H,11-13H2/b22-9-

InChI Key

VGVISDDAGWWEAX-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the benzodioxin ring and the methylene linkage. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique structural arrangement that includes a benzofuran core fused with a benzodioxin moiety. The presence of a bromine atom and a chlorobenzyl ether further enhances its chemical reactivity and biological activity. The synthesis typically involves multiple steps, including:

  • Bromination of the benzodioxin precursor.
  • Formation of the benzofuran core through condensation reactions.
  • Substitution reactions to introduce the chlorobenzyl group.

Each step requires careful optimization to maximize yield and purity, often employing techniques such as refluxing in specific solvents or using catalysts like piperidine for enhanced reaction efficiency.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit potent anticancer activities. For instance, derivatives related to benzofuran have shown efficacy against various cancer cell lines such as HCC1806, HeLa, and A549. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of specific pathways .

Table 1 summarizes the anticancer activities of related compounds:

CompoundCell LineIC50 (μmol L^-1)Mechanism of Action
Compound 4gHCC18065.93Induces apoptosis
Compound 4gHeLa5.61Induces apoptosis
Benzofuran DerivativeA549Not specifiedCytotoxic effects observed

Antimicrobial and Antioxidant Activities

In addition to anticancer properties, there are indications that this compound may possess antimicrobial and antioxidant activities. Studies on related benzofuran derivatives have demonstrated broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Furthermore, these compounds have shown significant antioxidant activity, with DPPH scavenging percentages exceeding 80% .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on this compound structure:

  • Synthesis and Evaluation of Benzofuran-Based Chalcones : A series of benzofuran-chalcone derivatives were synthesized and evaluated for their anticancer properties, revealing promising results for further development .
  • In Silico Studies : Computational studies using platforms like PASS (Prediction of Activity Spectra for Substances) have predicted potential biological activities based on structure-activity relationships, guiding further experimental validation.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs from literature are compared below:

Compound Name / ID Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) XLogP3* Key Properties Reference
Target Compound 6-Bromo-4H-1,3-benzodioxin 4-Chlorobenzyloxy C24H15BrClO5 514.74 ~4.1† High lipophilicity; Z-configuration stabilizes planar conformation.
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one 6-Chloro-4H-1,3-benzodioxin 2-Chlorobenzyloxy C24H15Cl2O5 455.29 ~3.8 Lower molecular weight (Cl vs. Br); ortho-chloro substituent may hinder steric accessibility.
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one 6-Bromo-4H-1,3-benzodioxin Hydroxy C17H9BrO5 375.20 3.4 Higher polarity (hydroxy group); reduced stability due to H-bonding susceptibility.
BH26263 (6-[(4-Chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one) 3-Methyl-2-thienyl 4-Chlorobenzyloxy C21H15ClO3S 382.86 ~3.6 Thienyl group introduces sulfur-based interactions; lower molecular weight.
6-[(2,6-Dichlorobenzyl)oxy]-2-(pyridin-4-ylmethylene)-1-benzofuran-3(2H)-one (5b) Pyridin-4-yl 2,6-Dichlorobenzyloxy C21H13Cl2NO3 410.25 ~2.9 Pyridine enhances solubility; dichloro substitution increases steric hindrance.

*XLogP3: Predicted partition coefficient (lipophilicity). †Estimated based on substituent contributions.

Key Observations

Chlorine at the benzyloxy position (e.g., 4-Cl in target vs. 2-Cl in ’s analog) alters steric and electronic profiles.

Substituent Position and Bioactivity :

  • Hydroxy groups () reduce lipophilicity (XLogP3 = 3.4) but may improve hydrogen-bonding capacity.
  • Bulky groups (e.g., 2,6-dichlorobenzyloxy in ) limit rotational freedom, affecting binding pocket accommodation.

Stereochemical Impact :

  • The Z-configuration in the target compound ensures a planar benzofuran-3-one core, critical for π-π stacking in crystallography or ligand-receptor binding .

Biological Activity

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one , also referred to as compound 1 , is a complex organic molecule characterized by a unique structural framework that includes a benzofuran core and various functional groups. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of compound 1 is C22H19BrO5C_{22}H_{19}BrO_{5}, with a molecular weight of approximately 443.3 g/mol. The structure features:

  • A benzofuran core, which is known for various biological activities.
  • A bromo group at the 6-position, enhancing reactivity.
  • An alkoxy substituent that increases lipophilicity, potentially influencing pharmacokinetics.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of benzofuran have been linked to antibacterial and antifungal activities. Preliminary studies suggest that compound 1 may possess selective antibacterial activity against Gram-positive bacteria and some antifungal properties against pathogens like Candida albicans .

Anticancer Potential

The cytotoxic effects of benzofuran derivatives have been documented in various studies. Compounds similar to compound 1 have shown selective toxicity towards cancer cells while sparing normal cells. For example, studies have reported significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines . The structure–activity relationship (SAR) analysis indicates that modifications to the benzofuran core can enhance anticancer efficacy .

The mechanism of action for compound 1 likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the bromo and alkoxy groups may facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. This interaction can trigger various biochemical pathways associated with apoptosis in cancer cells or disruption of microbial cell wall synthesis in bacteria .

Study 1: Antimicrobial Activity Assessment

In a comparative study involving benzofuran derivatives, compound 1 was evaluated for its antimicrobial efficacy against a panel of bacterial strains. The results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

CompoundBacterial StrainMIC (μg/mL)
Compound 1Bacillus subtilis32
Compound AStaphylococcus aureus16
Compound BEscherichia coli>64

Study 2: Cytotoxicity Profile

A cytotoxicity assay was conducted on various cancer cell lines using compound 1. The findings demonstrated that the compound exhibited significant cytotoxic effects on MCF-7 and A549 cells, with IC50 values indicating potential as an anticancer agent.

Cell LineIC50 (μM)
MCF-715
A54920
HCT-11625

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